Codeine sulfate trihydrate

Aqueous stability Degradation kinetics Pharmaceutical formulation

Codeine sulfate trihydrate (CAS 6854-40-6; molecular formula (C₁₈H₂₁NO₃)₂·H₂SO₄·3H₂O; molecular weight 750.85 g/mol) is the sulfate salt form of the naturally occurring phenanthrene alkaloid codeine, crystallized with three molecules of water of hydration. The compound presents as a fine, white, crystalline powder or white needle-shaped crystals, soluble in water (1 g in 30 mL), slightly soluble in ethanol, and practically insoluble in chloroform and ether.

Molecular Formula C36H50N2O13S
Molecular Weight 750.9 g/mol
CAS No. 6854-40-6
Cat. No. B1257446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine sulfate trihydrate
CAS6854-40-6
Molecular FormulaC36H50N2O13S
Molecular Weight750.9 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C18H21NO3.H2O4S.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;/m00..../s1
InChIKeyBOLDZXRCJAJADM-AAXBYHQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Codeine Sulfate Trihydrate (CAS 6854-40-6): Pharmacopoeial Identity, Salt Form Characteristics, and Procurement Significance


Codeine sulfate trihydrate (CAS 6854-40-6; molecular formula (C₁₈H₂₁NO₃)₂·H₂SO₄·3H₂O; molecular weight 750.85 g/mol) is the sulfate salt form of the naturally occurring phenanthrene alkaloid codeine, crystallized with three molecules of water of hydration [1]. The compound presents as a fine, white, crystalline powder or white needle-shaped crystals, soluble in water (1 g in 30 mL), slightly soluble in ethanol, and practically insoluble in chloroform and ether [2]. As a mu-opioid receptor agonist, codeine sulfate is an opioid analgesic indicated for mild to moderately severe pain, with codeine acting primarily as a prodrug via CYP2D6-mediated O-demethylation to morphine [3]. The trihydrate form is the official USP-designated solid-state form for codeine sulfate drug substance and drug product monographs, and its well-defined stoichiometric water content (6.0–7.5% loss on drying at 105°C for 3 hours) serves as a critical identity and purity criterion [2].

Form USP compendial trihydrate; water 6.0–7.5%
Salt Sulfate salt for aqueous formulation research
Stability Non-efflorescent crystalline powder; reference standard fit

Why Codeine Sulfate Trihydrate Cannot Be Casually Interchanged with Codeine Phosphate: Physicochemical and Stability Consequences for Procurement Decisions


While all codeine salts share the same pharmacologically active cation, the counterion and hydration state profoundly dictate the drug substance's solubility, aqueous solution stability, solid-state compatibility, and physical handling characteristics. Codeine phosphate (hemihydrate/sesquihydrate) and codeine sulfate trihydrate exhibit a ~12-fold difference in aqueous solubility [1], a ~40-fold difference in predicted room-temperature aqueous shelf life [2], and distinct solid-state reactivity profiles—most critically, codeine phosphate undergoes a documented nonsolvolytic acetylation reaction when co-formulated with aspirin, forming acetylcodeine phosphate [3], whereas codeine sulfate does not present this incompatibility. Furthermore, the phosphate sesquihydrate is notably efflorescent, losing water of crystallization under ambient conditions and thereby altering its stoichiometry and weight-based dosing accuracy over time [4]. These differences mean that a procurement specification written for codeine sulfate trihydrate cannot be satisfied by simply sourcing codeine phosphate unless formulation, stability, and analytical methods are comprehensively re-validated.

Target (Codeine Sulfate Trihydrate)
Substitute (Codeine Phosphate)
Risk
~33 mg/mL solubility
~400 mg/mL solubility
12-fold solubility difference may shift dissolution profile
~44-year aqueous shelf life
~1.1-year aqueous shelf life
~40-fold stability gap; phosphate buffer catalysis risk
No solid-state acetylation with aspirin
Forms acetylcodeine phosphate
Aspirin incompatibility may require reformulation

Quantitative Differentiation Evidence: Codeine Sulfate Trihydrate vs. Codeine Phosphate — Head-to-Head and Cross-Study Comparative Data for Informed Sourcing


Aqueous Solution Shelf Life: ~40-Fold Longer Predicted Stability for Codeine Sulfate vs. Codeine Phosphate at Room Temperature

In a definitive comparative kinetic study by Powell (1986), the degradation of codeine sulfate in aqueous solution was measured as a function of pH and temperature, and the predicted room-temperature shelf life was calculated from Arrhenius-derived activation energies. In the absence of buffer catalysis, codeine sulfate is predicted to have a room temperature shelf life of approximately 44 years between pH 1 and 10. This is directly compared to the earlier-reported value for codeine phosphate of only ~1.1 years under equivalent conditions [1][2]. The degradation of codeine phosphate in aqueous solution is known to be catalyzed by phosphate buffer species (H₂PO₄⁻ and HPO₄²⁻) acting as general base catalysts, a pathway absent for the sulfate salt [3]. This ~40-fold stability advantage has direct implications for the shelf life and robustness of liquid oral formulations, injectable solutions, and compounded preparations.

Aqueous Shelf Life
Head-to-head
~44 yr (sulfate) vs ~1.1 yr (phosphate)
Reported stability comparison for aqueous formulation context
Room temperature, pH 1–10, unbuffered (Powell 1986)
Aqueous stability Degradation kinetics Pharmaceutical formulation Shelf-life prediction

Aqueous Solubility: Codeine Sulfate Trihydrate (~33 mg/mL) vs. Codeine Phosphate (~400–435 mg/mL) — A 12-Fold Difference Governing Formulation Strategy

Newton (2009) directly compares the aqueous solubility of the two codeine salts: codeine phosphate's water solubility is 1 g in 2.5 mL (~400 mg/mL), while codeine sulfate's water solubility is 1 g in 30 mL (~33 mg/mL) [1]. The DrugFuture database independently corroborates the codeine phosphate sesquihydrate solubility as 1 g in 2.3 mL water at ambient temperature and 1 g in 0.5 mL at 80 °C [2]. Conversely, codeine sulfate trihydrate solubility is confirmed as 1 g in 30 mL water at ambient temperature and 1 g in 6.5 mL at 80 °C [3]. This ~12-fold lower solubility of the sulfate salt is attributable to the divalent sulfate counterion (2HB⁺·SO₄²⁻ stoichiometry) generating a less soluble salt lattice compared to the monovalent phosphate (HB⁺·H₂PO₄⁻) [1].

Aqueous Solubility
Head-to-head
33 mg/mL (sulfate) vs 400–435 mg/mL (phosphate)
12-fold solubility difference may impact dissolution rate
Ambient temperature, Newton 2009
Aqueous solubility Salt selection Preformulation Dosage form design

Solid-State Compatibility with Aspirin: Codeine Phosphate Undergoes Acetylation; Codeine Sulfate Trihydrate Shows No Such Reactivity

Galante et al. (1979) demonstrated that codeine phosphate undergoes a nonsolvolytic (solid-state) acetylation reaction when co-formulated with aspirin (acetylsalicylic acid), yielding acetylcodeine phosphate as a degradation product [1]. This solid-state incompatibility is corroborated in the Chinese Clinical Application Guidelines for Narcotic Drugs, which explicitly warn that 'when codeine phosphate is formulated with aspirin in a solid combination product, acetylation of codeine phosphate occurs even under low humidity conditions' [2]. The reaction is driven by the phosphate counterion's ability to facilitate proton transfer in the solid state, enabling nucleophilic attack by the codeine 6-hydroxyl group on aspirin's acetyl moiety. Codeine sulfate trihydrate, bearing the non-nucleophilic sulfate counterion (SO₄²⁻), does not exhibit this acetylation pathway, making it the preferred salt form for fixed-dose combination products containing aspirin or other acetyl-donating excipients [3].

Solid-State Aspirin Compatibility
Reported
No acetylation (sulfate) vs acetylcodeine phosphate formation (phosphate)
Aspirin incompatibility avoided; may support combination product development
Galante et al. 1979; solid-state GLC
Solid-state compatibility Drug-excipient interaction Combination product stability Acetylation

Hydrate Stoichiometry and Physical Stability: Trihydrate (Well-Defined, Non-Efflorescent) vs. Hemihydrate/Sesquihydrate (Variable, Efflorescent)

Codeine sulfate trihydrate contains exactly 3 moles of water of crystallization per mole of salt, corresponding to a theoretical water content of 7.20% (3 × 18.02 / 750.85). The USP monograph specifies a loss on drying of 6.0–7.5% when dried at 105 °C for 3 hours, reflecting the tightly bound, stoichiometric nature of the trihydrate [1]. In contrast, codeine phosphate exists in two hydrate forms: a hemihydrate (½ H₂O, CAS 41444-62-6) with water content not more than 3.0% per USP [2], and a sesquihydrate (1½ H₂O) that is explicitly described as 'very efflorescent'—spontaneously losing water of crystallization to the atmosphere under ambient conditions, forming small crystals or crystalline powder of variable stoichiometry [3]. Efflorescence directly compromises gravimetric accuracy in analytical weighing and introduces batch-to-batch variability in water content, which must be corrected for in potency calculations (codeine phosphate is assayed on the anhydrous basis per USP). The sulfate trihydrate's non-efflorescent character and narrow, well-defined water content range provide superior physical stability and weighing consistency for both analytical reference standard applications and bulk drug substance handling.

Hydrate Stoichiometry
Class-level
Trihydrate: water 6.0–7.5% (USP); Phosphate sesquihydrate: very efflorescent, variable water
Non-efflorescent, well-defined hydrate supports gravimetric accuracy
USP monographs; DrugFuture data
Hydrate stability Water of crystallization Efflorescence Weighing accuracy Physical pharmacy

USP Acidity Specification: Codeine Sulfate Requires ~6-Fold Less Titrant for Neutralization vs. Codeine Phosphate — Implications for Formulation pH Control

The USP monographs contain distinct acidity specifications that reflect the different hydrolytic behaviors of the two salts in aqueous solution. For codeine sulfate trihydrate, the USP acidity test requires that 500 mg dissolved in 15 mL of water consumes not more than 0.30 mL of 0.020 N sodium hydroxide for neutralization (methyl red indicator) [1]. This corresponds to ≤6.0 µeq of titratable acid per 500 mg, or ≤0.012 µeq/mg. For codeine phosphate, the USP acidity test requires that 100 mg dissolved in 20 mL of water consumes not more than 1.0 mL of 0.010 N sodium hydroxide when titrated to pH 5.4 [2], corresponding to ≤10.0 µeq per 100 mg, or ≤0.10 µeq/mg — approximately 8-fold higher titratable acidity per unit mass. The sesquihydrate form of codeine phosphate produces a 2% aqueous solution with pH ~4.6 [3], driven by the acidic nature of the dihydrogen phosphate counterion (H₂PO₄⁻, pKa₂ ~7.2). The sulfate salt, by contrast, yields a less acidic solution owing to the weaker acidity of HSO₄⁻ (pKa₂ ~1.99) being fully deprotonated to SO₄²⁻ at the relevant concentration. This difference in intrinsic solution acidity directly influences the choice and quantity of buffering agents required in liquid formulations.

USP Acidity
Method context
≤0.012 µeq/mg (sulfate) vs ≤0.10 µeq/mg (phosphate)
~8-fold lower titratable acidity may simplify buffer design
USP Acidity test, different endpoint methods
Acidity pH specification Formulation buffer design Salt hydrolysis Compendial testing

Codeine Sulfate Trihydrate (CAS 6854-40-6): Evidence-Based Application Scenarios for Procurement and R&D Decision-Making


Development of Multi-Year Shelf-Life Aqueous Oral Solutions and Syrups

Based on the ~44-year predicted aqueous shelf life of codeine sulfate trihydrate between pH 1–10, compared to only ~1.1 years for codeine phosphate [1], this compound is the rational choice for developing liquid oral dosage forms (syrups, oral solutions, pediatric drops) where extended ambient shelf life is a regulatory and commercial requirement. The absence of phosphate buffer catalysis of degradation eliminates a major degradation pathway that plagues codeine phosphate liquid formulations. Formulators can design preservative systems and pH buffers independent of concerns about counterion-catalyzed hydrolysis, significantly reducing the analytical burden of stability-indicating method development and forced degradation studies.

Fixed-Dose Combination Tablets with Aspirin or Acetyl-Donating APIs

Codeine phosphate's documented solid-state acetylation by aspirin to form acetylcodeine phosphate [2] represents a critical quality risk for any codeine-aspirin combination product. Codeine sulfate trihydrate, bearing the chemically inert sulfate counterion, does not participate in this acetyl-transfer reaction. For R&D teams developing fixed-dose combinations containing aspirin (e.g., codeine 30 mg + aspirin 325 mg tablets) or other ester/amide-containing APIs, selecting codeine sulfate trihydrate eliminates this solid-state incompatibility at the source, obviating the need for physical barrier coatings, multilayer tableting, or segregated granulation approaches that add manufacturing cost and complexity.

Analytical Reference Standard Procurement for Compendial Method Qualification

The USP monograph for codeine sulfate trihydrate specifies a tight water content range (6.0–7.5% loss on drying) reflecting a well-defined, non-efflorescent trihydrate stoichiometry [3], in contrast to codeine phosphate sesquihydrate which is explicitly described as 'very efflorescent' with variable water content [4]. For laboratories qualifying compendial HPLC or UV methods, or establishing in-house reference standards, codeine sulfate trihydrate provides superior gravimetric accuracy — the tightly bounded water content enables precise anhydrous potency assignment with minimal between-weighing variability, reducing systematic error in standard curve preparation. This is especially valuable for controlled-substance reference standards where each weighing requires DEA documentation and minimizing repeat measurements is operationally advantageous.

Stability-Critical Compounded Preparations in Hospital and Community Pharmacy

Extemporaneously compounded codeine oral liquids are widely used in hospital and community pharmacy for pediatric and geriatric patients requiring dose titration. The ~40-fold aqueous stability advantage of codeine sulfate over codeine phosphate [1] translates directly to longer beyond-use dates for compounded preparations. While the FDA label for codeine sulfate tablets confirms that the drug substance is stable when protected from light and moisture [5], the intrinsic solution stability of the sulfate salt provides an additional safety margin against potency loss during the dispensed use period. For pharmacy compounding units procuring bulk API for extemporaneous formulation, codeine sulfate trihydrate's superior solution stability and non-efflorescent physical form reduce the frequency of potency verification testing and minimize drug waste from expired compounded batches.

Application
Selection Property
Validation Focus
Aqueous oral solution R&D
Aqueous stability profile
Shelf-life prediction under formulation pH
Fixed-dose combination with aspirin
Solid-state compatibility
Acetylation reactivity screening
Compendial reference standard qualification
Hydrate stoichiometry
Water content accuracy and weighing consistency
Extemporaneously compounded preparation studies
Solution stability and efflorescence risk
Potency retention during use period
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